3-(5-cyano-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium-3-yl)propane-1-sulfonate
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Overview
Description
5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, with its unique functional groups, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: Starting from ortho-phenylenediamine, the benzodiazole core can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative.
Introduction of Functional Groups: The cyano, ethyl, and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and nitriles.
Sulfonation: The sulfonatopropyl group can be introduced via sulfonation reactions using sulfonating agents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or ethyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, nitriles, sulfonating agents.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various functionalized benzodiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Fluorescent Probes: Due to its benzodiazole core, it can be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-CYANO-1-ETHYL-2-METHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BENZODIAZOL-3-IUM would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonate group may enhance its solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole: The parent compound, lacking the additional functional groups.
5-Cyano-1-ethyl-2-methylbenzodiazole: Similar structure but without the sulfonatopropyl group.
1-Ethyl-2-methyl-3-(3-sulfonatopropyl)benzodiazole: Lacking the cyano group.
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
3-(6-cyano-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H17N3O3S/c1-3-16-11(2)17(7-4-8-21(18,19)20)14-9-12(10-15)5-6-13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
BYSHIRLWRJNDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=CC(=C2)C#N)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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